Product packaging for Methyl indoline-3-carboxylate(Cat. No.:CAS No. 39891-71-9)

Methyl indoline-3-carboxylate

Cat. No.: B1419203
CAS No.: 39891-71-9
M. Wt: 177.2 g/mol
InChI Key: QLMBVRCJGIGWBV-UHFFFAOYSA-N
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Description

Laboratory-Scale Synthesis

Laboratory synthesis of methyl indoline-3-carboxylate is most commonly achieved through the catalytic hydrogenation of methyl indole-3-carboxylate. This process involves the addition of hydrogen across the 2,3-double bond of the indole (B1671886) ring.

The key precursor for the synthesis is methyl indole-3-carboxylate . Other necessary materials include a suitable solvent and a hydrogenation catalyst.

The hydrogenation of indoles to indolines is a well-established transformation. The reaction proceeds via the addition of hydrogen atoms to the pyrrole part of the indole ring. This is typically achieved using a heterogeneous catalyst, such as platinum on carbon (Pt/C), in the presence of hydrogen gas. nih.gov The reaction can be activated by an acid, such as p-toluenesulfonic acid, which protonates the C3 position of the indole ring, forming an iminium ion that is more susceptible to hydrogenation. nih.gov

A variety of catalysts can be employed for the hydrogenation of indoles, including platinum, palladium, rhodium, and iridium-based catalysts. nih.govresearchgate.net The choice of catalyst can influence the reaction conditions and selectivity. For instance, an iridium-catalyzed asymmetric hydrogenation has been developed for unprotected indoles, yielding chiral indolines with high enantioselectivity. chinesechemsoc.org

Industrial-Scale Production

Specific details on the industrial-scale production of this compound are not widely available in the public domain. However, the processes would likely be an optimized and scaled-up version of the laboratory synthesis, focusing on cost-effective catalysts, efficient reaction times, and high-purity product isolation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B1419203 Methyl indoline-3-carboxylate CAS No. 39891-71-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3-dihydro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-5,8,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMBVRCJGIGWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662836
Record name Methyl 2,3-dihydro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39891-71-9
Record name Methyl 2,3-dihydro-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39891-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dihydro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl Indoline 3 Carboxylate and Its Derivatives

Reaction Mechanisms and Reactivity of Methyl Indoline 3 Carboxylate

Building Block in Organic Synthesis

The indoline (B122111) core is a prevalent scaffold in many natural products and synthetic compounds. Methyl indoline-3-carboxylate serves as a versatile starting material for creating more complex molecules. nih.gov The presence of the ester functional group allows for a variety of chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol. The secondary amine in the indoline ring can also be functionalized, for example, through acylation or alkylation.

Medicinal Chemistry

In medicinal chemistry, the indoline structure is a key component of many bioactive molecules. This compound is utilized as an intermediate in the synthesis of compounds with potential therapeutic applications, including those targeting neurological disorders. nih.govchemimpex.com Its role as a precursor allows for the systematic modification and development of new indole-based derivatives for drug discovery programs. nih.gov

Biological and Pharmacological Applications of Methyl Indoline 3 Carboxylate Derivatives

Role in Medicinal Chemistry

The indoline (B122111) core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. Methyl indoline-3-carboxylate serves as a valuable starting material for the synthesis of complex molecules with potential therapeutic applications. Its non-planar structure is particularly useful for creating analogues of known indole-based drugs to explore three-dimensional structure-activity relationships. While detailed research findings for derivatives of this specific compound are not abundant, it is used to access novel chemical space.

Research AreaPotential Application of DerivativesSource
Drug Discovery As a building block for creating non-planar analogues of biologically active indoles, potentially leading to compounds with improved pharmacological profiles. clockss.org
Histamine H3 Receptor Modulators The broader indoline scaffold is explored for its potential to modulate histamine H3 receptors, which are targets for neurological disorders. google.com.na

Use in Materials Science

Indole (B1671886) derivatives have been investigated for use in developing novel polymers and organic electronic materials chemimpex.com. By analogy, the saturated indoline ring of this compound offers a different set of electronic and conformational properties. Its derivatives could potentially be used to create polymers with altered physical properties, such as increased flexibility and different solubility profiles, compared to their rigid indole-based counterparts. However, specific examples of its use in materials science are not well-documented.

Agricultural Chemistry Applications

Indole compounds, including esters of indole-carboxylic acids, are utilized in the formulation of agrochemicals like plant growth regulators and pesticides chemimpex.comcymitquimica.com. The structural similarity of this compound suggests its potential as a precursor in the synthesis of novel agrochemicals. Modifying the well-established indole core to the saturated indoline structure could lead to compounds with different activity spectra, selectivity, or environmental stability.

Conclusion

Methyl indoline-3-carboxylate is a valuable, albeit not widely commercialized, chemical compound in the field of organic synthesis. Its primary importance lies in its identity as a saturated, three-dimensional analogue of the extensively studied methyl indole-3-carboxylate. Through key reactions at its secondary amine and ester functional groups, it serves as a versatile building block for the synthesis of more complex molecules. While specific, large-scale applications in medicinal, materials, or agricultural chemistry are not yet prevalent in the literature, its unique structural scaffold ensures its continued relevance in research and development aimed at creating novel, non-planar compounds.

Crystallographic and Spectroscopic Characterization Research

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction analysis of a single crystal is the definitive method for determining the precise solid-state structure of a molecule. For methyl 1H-indole-3-carboxylate, these studies reveal key details about its molecular geometry and the interactions that govern its crystal packing.

A key study deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 274336 provides the definitive crystal structure of methyl 1H-indole-3-carboxylate.

The crystal structure of methyl 1H-indole-3-carboxylate is significantly influenced by intermolecular forces. The most prominent of these is hydrogen bonding. Specifically, an intermolecular N-H···O hydrogen bond is observed, where the hydrogen atom of the indole (B1671886) nitrogen (N-H) acts as a donor, and the carbonyl oxygen of the ester group of an adjacent molecule serves as the acceptor. rsc.org This interaction links the molecules into chains within the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is a powerful tool for elucidating the structure of methyl 1H-indole-3-carboxylate in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Detailed analysis using various NMR techniques, including DEPT (Distortionless Enhancement by Polarization Transfer) and 2D correlation spectroscopy (COSY, HSQC, HMBC), allows for unambiguous assignment of all proton and carbon signals. tetratek.com.tr For example, DEPT experiments can distinguish between CH, CH₂, and CH₃ groups, while COSY identifies proton-proton couplings, and HSQC/HMBC correlate protons with their directly attached or long-range coupled carbons. tetratek.com.tr

Table 1: ¹H NMR Spectroscopic Data for Methyl 1H-indole-3-carboxylate in DMSO-d₆ tetratek.com.trchemicalbook.com

Chemical Shift (δ) ppm Multiplicity Assignment
11.65 br s N-H
8.10 d H-2
8.00 d H-4
7.45 d H-7
7.20 m H-5, H-6

Table 2: ¹³C NMR Spectroscopic Data for Methyl 1H-indole-3-carboxylate in DMSO-d₆ tetratek.com.trchemicalbook.comtetratek.com.tr

Chemical Shift (δ) ppm Assignment
165.0 C=O (ester)
136.0 C-7a
131.0 C-2
126.0 C-3a
123.0 C-6
122.0 C-4
121.0 C-5
112.0 C-7
107.0 C-3

Note: Assignments are based on data from multiple sources and may vary slightly depending on experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of methyl 1H-indole-3-carboxylate shows key absorption bands that confirm its structure.

Table 3: Characteristic IR Absorption Bands for Methyl 1H-indole-3-carboxylate

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3406 N-H stretch Indole N-H
~3050-3100 C-H stretch Aromatic C-H
~1700-1750 C=O stretch Ester carbonyl

The strong absorption in the region of 1700-1750 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ester group. The broad band around 3406 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the indole ring. researchgate.net Absorptions for the aromatic C-H and C=C bonds are also present, confirming the indole core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system of methyl 1H-indole-3-carboxylate contains a chromophore that absorbs UV light, leading to π→π* transitions.

The UV-Vis spectrum of indole derivatives typically shows multiple absorption bands. For N-substituted derivatives like methyl-1-(5-fluoropentyl)-1H-indole-3-carboxylate and methyl-1-pentyl-1H-indole-3-carboxylate, absorption maxima (λ_max) are observed at approximately 216-217 nm and 289 nm. caymanchem.comcaymanchem.com These absorptions are characteristic of the electronic transitions within the indole ring system. The specific positions of these maxima can be influenced by the solvent and the substitution pattern on the indole ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For methyl 1H-indole-3-carboxylate (C₁₀H₉NO₂), the expected molecular weight is approximately 175.18 g/mol . nih.gov

In the mass spectrum, the molecular ion peak [M]⁺ is observed at m/z 175. nih.gov A prominent fragment ion is typically seen at m/z 144, which corresponds to the loss of the methoxy group (-OCH₃) from the molecular ion. nih.gov This fragmentation pattern is characteristic of methyl esters of indole carboxylic acids.

Table 4: Major Ions in the Mass Spectrum of Methyl 1H-indole-3-carboxylate nih.gov

m/z Proposed Identity
175 [M]⁺ (Molecular Ion)
144 [M - OCH₃]⁺

Q & A

Q. What are the common synthetic routes for preparing methyl indoline-3-carboxylate?

this compound can be synthesized via enantioselective Claisen rearrangement using palladium catalysts. For example, (S)-Methyl 2-oxo-3-(propa-1,2-dien-1-yl)indoline-3-carboxylate was obtained in 100% yield using Pd(S)-t-BuPHOX₂ at 0°C in CH₂Cl₂ . Alternatively, oxidative coupling of 3-oxindoles with indoles under metal-free conditions provides access to structurally related derivatives . Key steps include optimizing catalyst loading, temperature, and solvent polarity.

Q. Which spectroscopic methods are critical for characterizing this compound?

Characterization relies on:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ ~3.7 ppm for methyl ester protons) and carbonyl signals (δ ~170 ppm) .
  • HRMS : For accurate mass determination (e.g., m/z = 230.0817 for C₁₃H₁₂NO₃ [MH]⁺) .
  • IR : To identify ester carbonyl stretches (~1746 cm⁻¹) and hydrogen-bonded NH groups (~3252 cm⁻¹) . Cross-validation with chromatographic purity (>95% by HPLC) is recommended .

Q. How can indoline ring conformation influence reactivity in this compound derivatives?

The puckering of the indoline ring affects steric and electronic environments. Cremer-Pople parameters (e.g., puckering amplitude q and phase angle φ) derived from crystallographic data quantify nonplanar distortions . Software like WinGX and ORTEP can visualize anisotropic displacement ellipsoids to assess ring geometry .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives?

Chiral Pd catalysts (e.g., Pd[(S)-t-BuPHOX]) achieve high enantiomeric excess (>99% ee) via asymmetric Claisen rearrangement. Critical factors include ligand stereochemistry, low-temperature conditions (0°C), and nonpolar solvents (e.g., CH₂Cl₂) to stabilize transition states . CSP-HPLC (Chiralpak AD column) confirms enantiopurity by resolving peaks (tR = 20.5 vs. 22.5 min) .

Q. How can crystallographic data resolve contradictions in structural assignments?

Discrepancies between spectroscopic and computational models require single-crystal X-ray diffraction. Programs like SHELXL refine structures against high-resolution data, while PLATON/ADDSYM checks for missed symmetry . For example, the dihedral angle between indoline and ester groups in Pd-catalyzed derivatives was validated via this method .

Q. What computational tools aid in analyzing reaction mechanisms for this compound synthesis?

DFT calculations (e.g., Gaussian or ORCA) model transition states and intermediates. Key parameters include bond dissociation energies (e.g., C–O vs. C–N cleavage) and charge distribution maps. For oxidative coupling, radical intermediates are probed using spin density analysis .

Q. How to address discrepancies in yields from alternative synthetic pathways?

Systematic optimization (e.g., Design of Experiments) identifies critical variables. For example, trifluoromethylation via Mn-mediated electrochemistry improved yields (62–79%) by adjusting electrode potential and trifluoromethyl source . Statistical tools (ANOVA) evaluate significance of temperature, solvent, and catalyst interactions .

Methodological Considerations

  • Crystallography : Use SHELX for refinement and WinGX for structure validation .
  • Data Analysis : Employ software like MestReNova for NMR deconvolution and Mercury for crystal packing analysis .
  • Stereochemical Control : Chiral columns (e.g., Chiralpak AD) and Mosher ester derivatization confirm absolute configuration .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl indoline-3-carboxylate
Reactant of Route 2
Methyl indoline-3-carboxylate

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